molecular formula C16H21BrN2OS B2762645 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309188-08-5

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2762645
CAS No.: 2309188-08-5
M. Wt: 369.32
InChI Key: CHATWVNANGIIAS-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a bromophenyl group and a diazepane ring attached to a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the 2-position This is followed by the formation of the diazepane ring through a cyclization reaction involving appropriate amine precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of phenylmethanone derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of phenylmethanone without the bromine atom.

    Substitution: Formation of various substituted phenylmethanone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its diazepane ring is of particular interest due to its presence in many biologically active molecules, including some pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity through halogen bonding, while the tetrahydrothiophene moiety can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepane): Similar structure but lacks the methanone group.

    (2-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (2-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

1-(2-Bromobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of the methanone group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-bromophenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2OS/c17-15-5-2-1-4-14(15)16(20)19-8-3-7-18(9-10-19)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHATWVNANGIIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2Br)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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